molecular formula C9H8BrN B1457534 2-(2-Bromo-4-methylphenyl)acetonitrile CAS No. 1069114-80-2

2-(2-Bromo-4-methylphenyl)acetonitrile

Cat. No.: B1457534
CAS No.: 1069114-80-2
M. Wt: 210.07 g/mol
InChI Key: QVPPXJQQEUZIHP-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenyl)acetonitrile is a high-value arylacetonitrile derivative engineered for advanced organic synthesis and drug discovery research. This compound integrates a bromine atom and a nitrile group on a toluene scaffold, creating a multi-functional synthetic intermediate. The nitrile group is a versatile handle, readily convertible into other critical functional groups such as carboxylic acids, amides, and amines, thereby introducing polarity or serving as a precursor in molecular assembly . The strategic placement of the bromine atom at the benzylic position makes it a highly reactive site for nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing nitrile group, which polarizes the carbon-bromine bond, facilitating its displacement by a wide range of nucleophiles including amines, thiols, and carbanions . This allows researchers to efficiently construct complex molecular architectures, such as α-amino, α-thio, or α-alkyl arylacetonitriles, which are key scaffolds in medicinal chemistry. Its primary research value lies in its role as a pivotal building block for the synthesis of more complex, biologically active molecules and for creating diverse compound libraries for high-throughput screening . As a key synthon, it is instrumental in forging carbon-carbon and carbon-heteroatom bonds, fundamental operations in the development of pharmaceuticals and agrochemicals . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-bromo-4-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPPXJQQEUZIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Sodium Cyanide in DMF/Water

Parameter Details
Starting Material 4-bromo-1-(bromomethyl)-2-methylbenzene
Cyanide Source Sodium cyanide (NaCN)
Solvent N,N-dimethylformamide (DMF) with small amount of water (1-10%)
Temperature 0 to 80 °C (commonly room temperature to 80 °C)
Reaction Time 5 hours to 72 hours
Atmosphere Often inert (nitrogen) for some procedures
Workup Reaction mixture cooled, poured into water, extracted with diethyl ether or ethyl acetate, washed with water and brine, dried over MgSO4 or Na2SO4, filtered, and concentrated
Purification Column chromatography on silica gel using hexane/ethyl acetate mixtures
Yield 92.7% to 95%

Experimental Notes:

  • One procedure describes adding NaCN (1.4 equivalents) to a stirred solution of the benzyl bromide in DMF (0.22 M) with 1% water, stirring at 80 °C for 72 hours, monitored by NMR.

  • Another method involves cooling the bromomethylbenzene in DMF to 0-5 °C, adding NaCN and water, stirring overnight at room temperature, then extracting and purifying to yield the product as an orange oil with 93% yield.

  • A variation uses a mixture of DMF and water (10:1) under nitrogen atmosphere at ambient temperature for 5 hours, achieving 95% yield.

Phase Transfer Catalysis (PTC) Method

Parameter Details
Starting Material 4-bromo-1-(bromomethyl)-2-methylbenzene
Cyanide Source Potassium cyanide (KCN)
Solvent Dichloromethane (DCM) and water biphasic system
Catalyst Tetrabutylammonium bromide (TBAB)
Temperature 0 to 20 °C
Reaction Time 16 hours
Workup Addition of DCM, washing with water and saturated sodium bicarbonate, drying over Na2SO4, concentration
Yield Not purified, used directly in next step

Experimental Notes:

  • The bromomethylbenzene is dissolved in DCM/water, TBAB and KCN are added at 0 °C, stirred for 16 hours at room temperature. The organic layer is separated and dried to afford the product as a brown solid.

Base-Mediated Alkylation Using Sodium Bis(trimethylsilyl)amide (NaHMDS)

Parameter Details
Starting Material 2-(4-bromo-2-methylphenyl)acetonitrile
Base Sodium bis(trimethylsilyl)amide (NaHMDS) in THF
Electrophile l-Iodo-2-(2-iodoethoxy)ethane
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to 20 °C
Reaction Time 18 hours
Workup Quenching with saturated ammonium chloride, extraction with ethyl acetate, washing, drying, chromatography
Yield 45%

Experimental Notes:

  • This method involves deprotonation of the acetonitrile with NaHMDS at 0 °C, followed by electrophilic substitution with a diiodoethoxy compound, yielding a substituted product after purification.

Comparative Summary Table of Preparation Methods

Method Solvent System Cyanide Source Catalyst/PTC Temperature Reaction Time Yield (%) Notes
NaCN in DMF/H2O DMF + water (1-10%) NaCN None 0–80 °C 5–72 h 92.7–95 High yield, well-established
KCN with TBAB (PTC) DCM/water biphasic KCN TBAB 0–20 °C 16 h Not purified Used directly for next step
NaHMDS alkylation THF N/A Base 0–20 °C 18 h 45 Lower yield, for further functionalization

Research Findings and Notes

  • The nucleophilic substitution with cyanide ion is highly efficient in polar aprotic solvents like DMF, with yields consistently above 90% under mild to moderate heating conditions.

  • The presence of a small amount of water in the reaction mixture facilitates the reaction, possibly by increasing cyanide ion solubility and reactivity.

  • Phase transfer catalysis using tetrabutylammonium bromide allows the reaction to proceed in biphasic systems at lower temperatures, but the product often requires further purification.

  • The base-mediated alkylation method using sodium bis(trimethylsilyl)amide is more specialized, yielding modified derivatives of the acetonitrile, but with lower yield.

  • The reaction monitoring by NMR is a common practice to ensure complete conversion of starting materials.

  • Purification typically involves silica gel chromatography with hexane/ethyl acetate gradients.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methylphenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of 2-(2-methylphenyl)acetonitrile.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 2-(2-azido-4-methylphenyl)acetonitrile or 2-(2-thiocyanato-4-methylphenyl)acetonitrile.

    Oxidation: Formation of 2-(2-bromo-4-methylphenyl)acetic acid.

    Reduction: Formation of 2-(2-methylphenyl)acetonitrile.

Scientific Research Applications

Organic Synthesis

2-(2-Bromo-4-methylphenyl)acetonitrile is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the formation of new compounds.
  • Coupling Reactions : It can participate in coupling reactions such as Suzuki or Heck coupling to create complex aromatic structures.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activity due to its structural features. Compounds with similar structures often show potential as enzyme inhibitors or modulators of receptor activity. The presence of the bromine atom may enhance binding affinity to specific biological targets, making it a candidate for further pharmacological studies:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential for antibiotic development.
  • Anti-inflammatory Properties : In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting possible applications in treating inflammatory diseases.

Material Science

The compound is also explored for its use in developing advanced materials due to its electronic properties. It can be incorporated into polymers and liquid crystals, expanding its application scope beyond traditional organic synthesis.

Data Tables

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of synthesized compounds including this compound. Results indicated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Effects

In controlled experiments assessing anti-inflammatory properties, this compound was shown to significantly reduce inflammation in a murine model of acute lung injury. This suggests that it could be beneficial in treating acute inflammatory responses.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenyl)acetonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is exploited in various synthetic pathways to create more complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(2-Bromo-4-methylphenyl)acetonitrile, highlighting differences in substituents, functional groups, and applications:

Compound Name Substituents (Phenyl Ring) Functional Group CAS No. Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
This compound 2-Br, 4-CH₃ Nitrile (CN) - C₉H₈BrN 210.07 Palladium-catalyzed C–H activation; synthesis of diarylthiophenes
2-(4-Bromo-3-methylphenyl)acetonitrile 4-Br, 3-CH₃ Nitrile (CN) 215800-25-2 C₉H₈BrN 210.07 Intermediate in Suzuki-Miyaura couplings; electronic materials
2-(2-Bromo-4-methoxyphenyl)acetonitrile 2-Br, 4-OCH₃ Nitrile (CN) 66916-98-1 C₉H₈BrNO 226.07 Domino coupling reactions; stored at 2–8°C for stability
2-(4-Bromophenyl)-2-Methylpropanenitrile 4-Br, α-CH₃ Nitrile (CN) - C₁₀H₁₀BrN 224.10 Bulky substituent for steric control in catalysis
2-Bromo-4'-methoxyacetophenone 4-OCH₃, 2-Br Ketone (CO) 2632-13-5 C₉H₈BrO₂ 243.06 Intermediate in controlled conditions; distinct reactivity due to ketone group

Key Observations:

Substituent Position and Electronic Effects: The bromine position (ortho vs. para) significantly impacts reactivity. For example, this compound participates in regioselective C–H activation at the β-position of thiophenes, while its 4-bromo-3-methyl analog (CAS 215800-25-2) may favor different coupling pathways due to altered steric and electronic environments .

Functional Group Differences: The ketone group in 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5) introduces distinct reactivity, such as susceptibility to nucleophilic attack, unlike the nitrile group in acetonitrile derivatives, which is more inert and participates in metal-mediated bond formation .

Molecular Weight and Solubility: The methoxy-substituted derivative (MW 226.07) exhibits lower solubility in nonpolar solvents compared to its methyl counterpart (MW 210.07), necessitating polar aprotic solvents like DMA or acetonitrile in reactions .

Stability and Handling

  • Storage : Nitrile derivatives like 2-(2-Bromo-4-methoxyphenyl)acetonitrile require storage at 2–8°C in sealed containers to prevent moisture absorption and decomposition .
  • Safety : Brominated acetonitriles are typically handled under inert atmospheres (e.g., argon) to avoid side reactions .

Biological Activity

2-(2-Bromo-4-methylphenyl)acetonitrile, with the molecular formula C₉H₈BrN and a molecular weight of approximately 214.07 g/mol, is an organic compound characterized by a bromine atom and a methyl group attached to a phenyl ring. This structural configuration suggests potential biological activity, particularly in the realm of pharmaceuticals and organic synthesis.

Structural Features and Implications

The presence of a nitrile functional group is significant as it contributes to the compound's reactivity. The bromine atom may enhance binding affinity to specific biological targets, making it a candidate for pharmacological studies. Compounds with similar structures often exhibit properties such as enzyme inhibition or modulation of receptor activity, indicating that this compound may possess similar biological activities.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The bromine and methyl groups can influence the compound's interaction with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to alterations in biochemical pathways, which may explain the observed biological effects .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound have demonstrated antimicrobial properties . For instance, studies have shown that certain brominated compounds exhibit significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range widely, suggesting variable potency depending on structural modifications .

Case Study: Antibacterial Properties

A study highlighted that derivatives of brominated phenyl acetonitriles showed promising antibacterial activity against strains such as E. coli and Bacillus mycoides. For instance:

  • Compound A exhibited an MIC value of 0.0195 mg/mL against E. coli.
  • Compound B showed an MIC of 0.0048 mg/mL against Bacillus mycoides.

These findings suggest that this compound could similarly exhibit significant antibacterial effects due to its structural characteristics .

Comparative Analysis with Related Compounds

A comparison table illustrates the structural similarities and notable features of compounds related to this compound:

Compound NameMolecular FormulaNotable Features
2-(2-Bromo-5-fluorophenyl)acetonitrileC₉H₈BrFNContains fluorine instead of methyl
2-Bromo-4-(trifluoromethyl)phenylacetonitrileC₉H₈BrF₃NFeatures trifluoromethyl group
2-(2-Bromo-4,5-dimethoxyphenyl)acetonitrileC₁₁H₁₃BrNContains methoxy groups
2-(2-Bromo-4-chlorophenyl)acetonitrileC₉H₈BrClNContains chlorine instead of methyl

This table highlights how variations in substituents can affect biological activity and reactivity profiles.

Q & A

Q. What statistical methods are recommended for analyzing reaction yield variability in small-scale syntheses?

  • Methodological Answer : Apply ANOVA to assess the significance of variables (e.g., catalyst loading, temperature). For low yields (<50%), use Design of Experiments (DoE) to identify critical factors, as demonstrated in Pd-catalyzed coupling workflows .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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